molecular formula C7H14N2O3 B073719 6-Ureidohexanoic acid CAS No. 1468-42-4

6-Ureidohexanoic acid

Cat. No.: B073719
CAS No.: 1468-42-4
M. Wt: 174.2 g/mol
InChI Key: BQNWWHFSEXYHKU-UHFFFAOYSA-N
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Description

6-Ureidohexanoic acid is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol. It is a derivative of hexanoic acid, where the hexanoic acid chain is modified with a ureido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ureidohexanoic acid can be synthesized through the reaction of hexanoic acid with urea under specific conditions. The reaction typically involves heating hexanoic acid with urea in the presence of a catalyst to facilitate the formation of the ureido group. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the desired purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Ureidohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ureido group to an amine group.

    Substitution: The ureido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ureido group under mild conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amino derivatives of this compound.

    Substitution: Various substituted ureidohexanoic acid derivatives.

Scientific Research Applications

6-Ureidohexanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Medicine: Research has shown that this compound can act as an inhibitor for tumor-relevant carbonic anhydrases IX and XII, making it a potential candidate for cancer therapy.

    Industry: It is used in the synthesis of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A derivative of hexanoic acid with an amino group instead of a ureido group.

    6-Dodecyloxy-6-oxohexylammonium 6-dodecyloxy-6-oxohexylcarbamate: A transdermal penetration enhancer derived from 6-aminohexanoic acid.

Uniqueness

6-Ureidohexanoic acid is unique due to its specific inhibition of carbonic anhydrases IX and XII, which are relevant in tumor growth and survival. This specificity makes it a valuable compound in cancer research and potential therapeutic applications.

Properties

IUPAC Name

6-(carbamoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c8-7(12)9-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)(H3,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNWWHFSEXYHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332723
Record name 6-ureidohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1468-42-4
Record name 6-ureidohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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